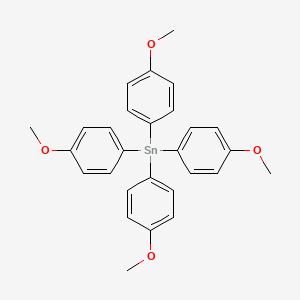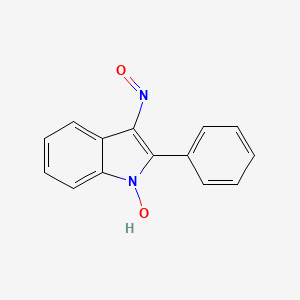
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene is a synthetic organic compound characterized by the presence of two imidazole rings connected by a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene typically involves the following steps:
Formation of Imidazole Rings: The imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The imidazole rings are then coupled using a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with another aromatic compound to form the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the imidazole rings.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction may yield aromatic amines.
Scientific Research Applications
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene involves its interaction with molecular targets such as enzymes or DNA. The diazene linkage can undergo cleavage, leading to the formation of reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the imidazole rings.
Bis(imidazolyl)diazene: Similar but may have different substituents on the imidazole rings.
Uniqueness
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene is unique due to the presence of both imidazole rings and the diazene linkage, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
31950-67-1 |
|---|---|
Molecular Formula |
C30H22N6 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C30H22N6/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)35-36-30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H,(H,31,32)(H,33,34)/b36-35+ |
InChI Key |
QXLSJYLIVVIWCQ-ULDVOPSXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)/N=N/C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


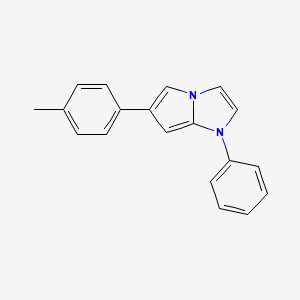
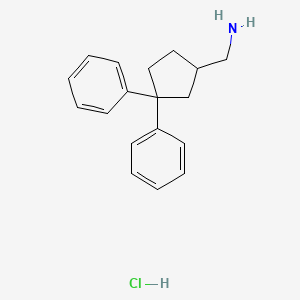
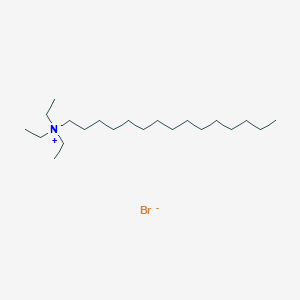

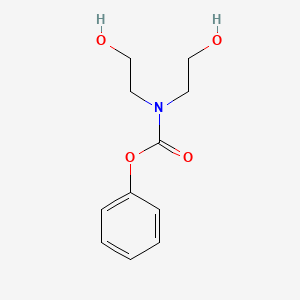
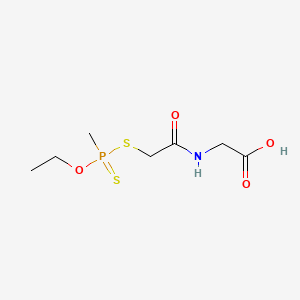

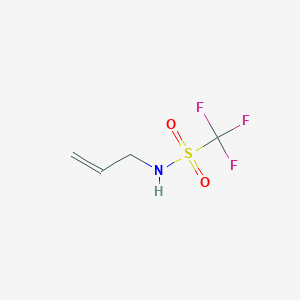
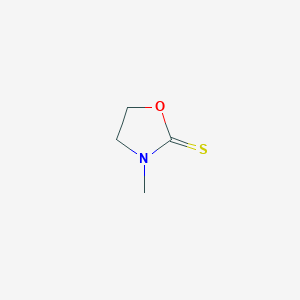
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)

